molecular formula C18H21FN2O4S B2831160 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797147-38-6

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2831160
CAS No.: 1797147-38-6
M. Wt: 380.43
InChI Key: BTTGERHXKZQGSX-UHFFFAOYSA-N
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Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the pyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl piperidine derivatives, such as:

  • 2-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
  • 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Uniqueness

The uniqueness of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-4-3-5-18(20-13)25-15-8-10-21(11-9-15)26(22,23)17-12-14(19)6-7-16(17)24-2/h3-7,12,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTGERHXKZQGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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